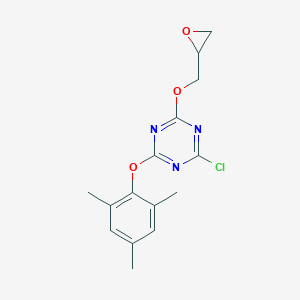
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is not fully understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound may also act as a drug delivery system by encapsulating drugs and releasing them in a controlled manner.
Effets Biochimiques Et Physiologiques
Studies have reported that 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has low toxicity and does not cause significant biochemical or physiological effects in vitro. However, more studies are needed to determine the long-term effects of this compound in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- in lab experiments include its low toxicity, potential anticancer activity, and ability to encapsulate and release drugs in a controlled manner. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential for degradation over time.
Orientations Futures
There are several future directions for the study of 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-. These include:
1. Further studies to understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
2. Development of new drug delivery systems using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-.
3. Study of the potential environmental applications of this compound, including its ability to remove heavy metals from water.
4. Development of new materials using 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)-, including polymers and coatings.
5. Further studies to determine the long-term effects of this compound in vivo.
Conclusion
In conclusion, 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- is a chemical compound that has shown promising results in scientific research for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
Applications De Recherche Scientifique
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells. 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has also been studied for its potential application as a drug delivery system due to its ability to encapsulate and release drugs in a controlled manner. In material science, this compound has been studied for its potential application in the development of new materials, including polymers and coatings. In environmental science, 1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- has been studied for its ability to remove heavy metals from water.
Propriétés
Numéro CAS |
125025-92-5 |
|---|---|
Nom du produit |
1,3,5-Triazine, 2-chloro-4-(2-oxiranylmethoxy)-6-(2,4,6-trimethylphenoxy)- |
Formule moléculaire |
C15H16ClN3O3 |
Poids moléculaire |
321.76 g/mol |
Nom IUPAC |
2-chloro-4-(oxiran-2-ylmethoxy)-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C15H16ClN3O3/c1-8-4-9(2)12(10(3)5-8)22-15-18-13(16)17-14(19-15)21-7-11-6-20-11/h4-5,11H,6-7H2,1-3H3 |
Clé InChI |
YHFMAXJNKLYVON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)OCC3CO3)Cl)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)OCC3CO3)Cl)C |
Autres numéros CAS |
125025-92-5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

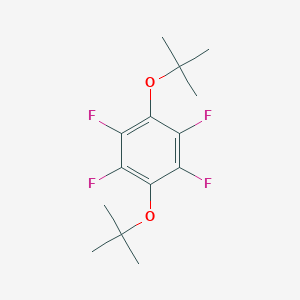
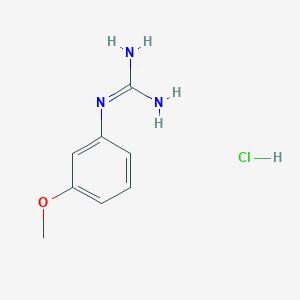

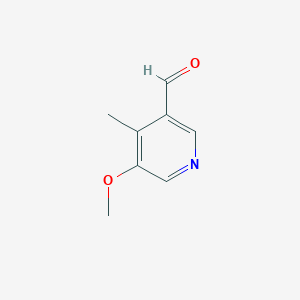
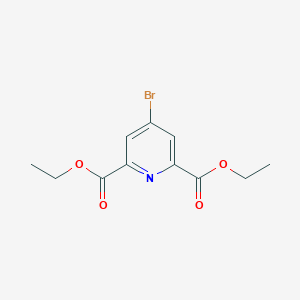
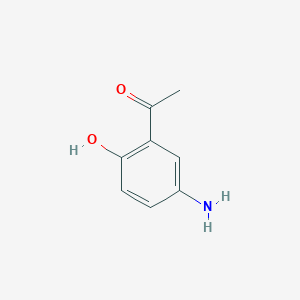
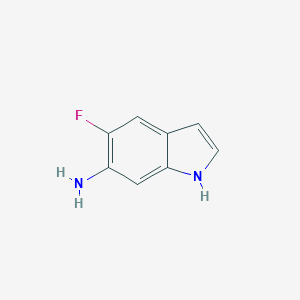
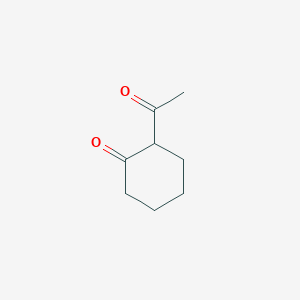
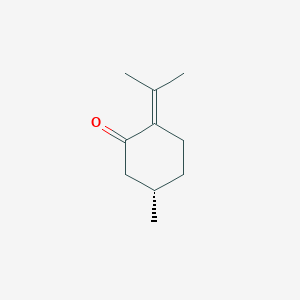
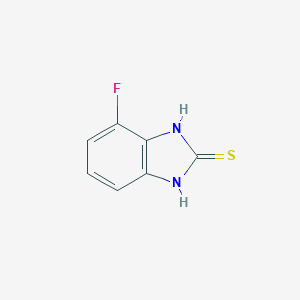
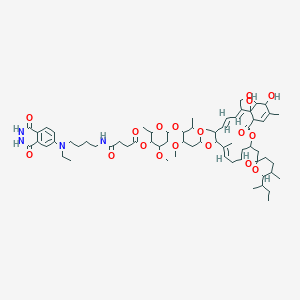
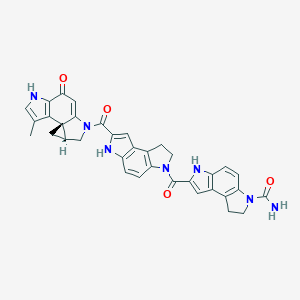
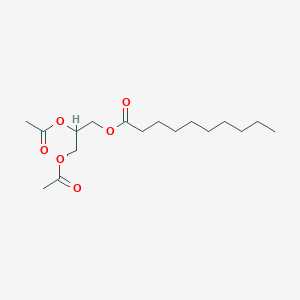
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)